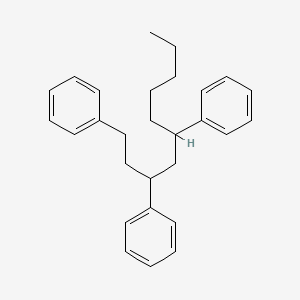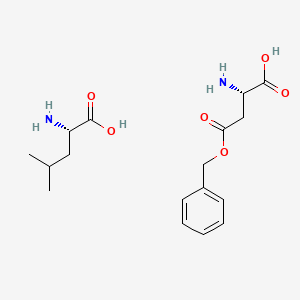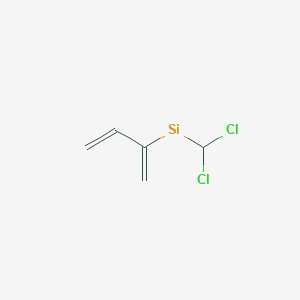![molecular formula C33H40O5 B14689404 4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol CAS No. 26022-00-4](/img/structure/B14689404.png)
4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol is a complex phenol-formaldehyde resin. This compound is widely used in various industrial applications, particularly in adhesives, coatings, and molding compounds. It is known for its excellent thermal stability, mechanical strength, and chemical resistance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol involves the polymerization of formaldehyde with the respective phenolic compounds. The reaction typically occurs under acidic or basic conditions, with the choice of catalyst influencing the molecular weight and properties of the resulting polymer .
Industrial Production Methods
In industrial settings, the production of this polymer involves the controlled reaction of formaldehyde with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol), and 4-methylphenol in large reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve the desired polymer characteristics .
Analyse Des Réactions Chimiques
Types of Reactions
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups that enhance its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this polymer include oxidizing agents like hydrogen peroxide and substitution reagents such as halogens and alkylating agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from the reactions of this polymer include oxidized derivatives and substituted polymers with enhanced thermal and mechanical properties .
Applications De Recherche Scientifique
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems and tissue engineering.
Industry: Applied in the production of high-performance adhesives, coatings, and molding compounds.
Mécanisme D'action
The mechanism of action of formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol involves the interaction of its phenolic groups with various molecular targets. The polymer’s phenolic groups can form hydrogen bonds and other interactions with substrates, leading to enhanced adhesion and mechanical properties. The pathways involved in these interactions are influenced by the polymer’s molecular structure and the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol-formaldehyde resin: A simpler polymer with similar adhesive properties but lower thermal stability.
Bisphenol A-formaldehyde resin: Known for its high mechanical strength but less chemical resistance compared to the target polymer.
Uniqueness
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol is unique due to its combination of high thermal stability, mechanical strength, and chemical resistance. These properties make it suitable for demanding industrial applications where other polymers may fail .
Propriétés
Numéro CAS |
26022-00-4 |
|---|---|
Formule moléculaire |
C33H40O5 |
Poids moléculaire |
516.7 g/mol |
Nom IUPAC |
4-tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol |
InChI |
InChI=1S/C15H16O2.C10H14O.C7H8O.CH2O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-10(2,3)8-4-6-9(11)7-5-8;1-6-2-4-7(8)5-3-6;1-2/h3-10,16-17H,1-2H3;4-7,11H,1-3H3;2-5,8H,1H3;1H2 |
Clé InChI |
YTHDLYIZJOHIHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)O.CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=O |
Numéros CAS associés |
26022-00-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




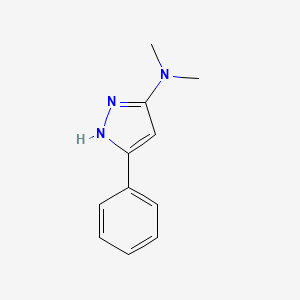

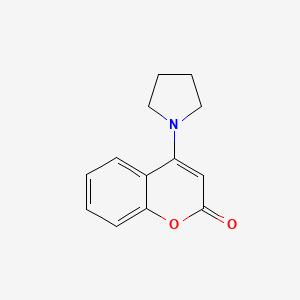
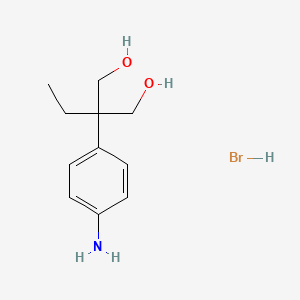


![[(Propane-1-sulfinyl)methyl]benzene](/img/structure/B14689371.png)
